molecular formula C36H39ClN4O4S B10752815 (S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid

(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid

Cat. No.: B10752815
M. Wt: 659.2 g/mol
InChI Key: RRMWWVMCCINVHZ-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-9822 is a novel LEDGIN (Lens Epithelium-Derived Growth Factor Inhibitor) that targets the binding pocket of LEDGF/p75, a cellular cofactor that significantly contributes to HIV integration site selection. This compound displays a block-and-lock phenotype in cell culture, making it a potent antiviral agent that inhibits HIV integration and maturation .

Preparation Methods

The synthetic routes and reaction conditions for GS-9822 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .

Chemical Reactions Analysis

GS-9822 undergoes various chemical reactions, primarily focusing on its interaction with the LEDGF/p75 binding pocket. The compound inhibits the integrase-LEDGF/p75 interaction, reducing HIV-1 integration. The major products formed from these reactions are less active or inactive forms of the virus .

Mechanism of Action

GS-9822 exerts its effects by targeting the LEDGF/p75 binding pocket, a crucial site for HIV integration. By inhibiting the integrase-LEDGF/p75 interaction, GS-9822 prevents the integration of HIV into the host genome, thereby reducing viral replication and promoting latency. This mechanism of action is referred to as the early effect of LEDGINs .

Properties

Molecular Formula

C36H39ClN4O4S

Molecular Weight

659.2 g/mol

IUPAC Name

(2S)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C36H39ClN4O4S/c1-20-16-27-33(30(21-6-9-24(37)10-7-21)29(20)32(35(42)43)45-36(2,3)4)46-34(38-27)23-8-11-28-26(17-23)31(39-40(28)5)22-12-14-41(15-13-22)25-18-44-19-25/h6-11,16-17,22,25,32H,12-15,18-19H2,1-5H3,(H,42,43)/t32-/m0/s1

InChI Key

RRMWWVMCCINVHZ-YTTGMZPUSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C

Canonical SMILES

CC1=CC2=C(C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C

Origin of Product

United States

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